N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide
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Overview
Description
N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is an organic compound with a complex structure that includes a cyanomethyl group, a 3-methylphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide typically involves the reaction of 3-methylbenzylamine with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of nitrile-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The phenylacetamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-(4-methylphenyl)-N-phenylacetamide: Similar structure with a different position of the methyl group.
N-(Cyanomethyl)-2-(3-chlorophenyl)-N-phenylacetamide: Similar structure with a chlorine substituent instead of a methyl group.
N-(Cyanomethyl)-2-(3-methylphenyl)-N-(4-methylphenyl)acetamide: Similar structure with an additional methyl group on the phenyl ring.
Uniqueness
N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-14-6-5-7-15(12-14)13-17(20)19(11-10-18)16-8-3-2-4-9-16/h2-9,12H,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQLIHAXUVMUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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